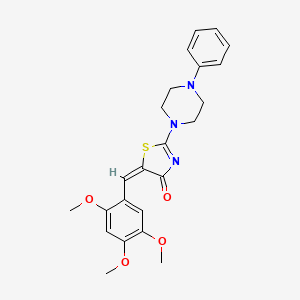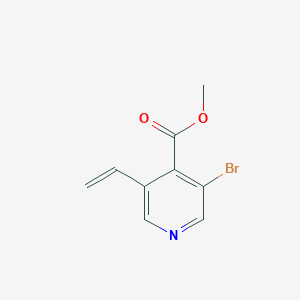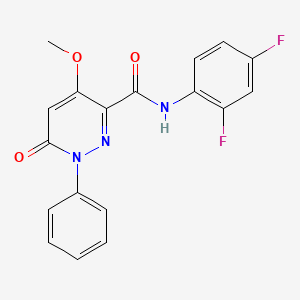
1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of organic compounds that exhibit significant biological activities due to their heterocyclic core structures, such as pyrrolidine-2,3-dione derivatives. These compounds are of interest due to their wide range of potential applications in medicinal chemistry and organic synthesis (Nguyen & Dai, 2023).
Synthesis Analysis
The synthesis of pyrrolidine-2,3-dione derivatives can involve multi-component reactions leading to complex structures. For instance, compounds similar to the target compound have been synthesized through reactions involving aliphatic amines, showcasing the versatility of these reactions in producing structurally diverse molecules with potential biological activities (Nguyen & Dai, 2023).
Molecular Structure Analysis
Computational studies have provided insights into the equilibrium geometry, vibrational spectra, and electronic structure of related pyrrolidine-2,5-dione derivatives. These analyses help understand the stability, bonding behavior, and chemical reactivity of such compounds (Boobalan et al., 2014).
Chemical Reactions and Properties
Pyrrolidine-2,3-dione derivatives undergo various chemical reactions, including cycloadditions and acylations, leading to further functionalized molecules. These reactions are crucial for the synthesis of more complex derivatives with enhanced biological activities (Katagiri et al., 1986; Jones et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolidine-2,5-dione derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The synthesis and characterization of these compounds involve spectroscopic techniques like NMR and mass spectrometry to determine their physical properties accurately (Nguyen & Dai, 2023).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrrolidine-2,5-dione derivatives are determined by their functional groups and molecular structure. Investigations into their synthesis, transformations, and interactions with biological targets shed light on their chemical behavior and potential applications (Katagiri et al., 1986; Jones et al., 1990).
Aplicaciones Científicas De Investigación
Computational Analysis and Spectral Studies
A study focused on a similar compound, 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, showcases its antioxidant activity through computational analysis, including vibrational analysis via FT-IR and FT-Raman spectra. The research involved generating feasible tautomeric forms, comparing them with experimental crystal structures, and conducting 1H and 13C NMR spectral analysis to understand structure-property relationships. Advanced methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) were employed to delve into bonding behaviors, charge distribution, and potential reactive sites, providing a comprehensive insight into the compound's chemical nature and reactivity (Boobalan et al., 2014).
Inhibitory Activity on Glycolic Acid Oxidase
Another study on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, closely related to the compound , demonstrated significant inhibitory activity against glycolic acid oxidase (GAO). These derivatives, particularly those with large lipophilic substituents, showed potent competitive inhibition of GAO, highlighting their potential in therapeutic applications targeting metabolic pathways involving glycolic acid (Rooney et al., 1983).
Synthetic Pathways and Transformation Studies
Research into the conversion of dihydroxypyrrolidine-2,5-dione to maleimide via tosylation revealed insights into the thermodynamic and kinetic aspects of such transformations. This study provides valuable information on the synthesis and stability of compounds based on the pyrrolidine-2,5-dione scaffold, offering a foundation for further exploration in organic synthesis and drug development (Yan et al., 2018).
Binding Properties for Nicotinic Receptors
A distinct study on a compound structurally related to 1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione, specifically the azetidine derivative A-85380, revealed its high affinity and selective binding to human alpha4beta2 nicotinic acetylcholine receptor subtypes. This research underlines the potential of such compounds in the development of new diagnostic and therapeutic agents targeting nicotinic receptors (Doll et al., 1999).
Mecanismo De Acción
Target of Action
Azetidines and pyrrolidines are classes of compounds that have been found to exhibit diversified biological and pharmacological activity . They are often used as building blocks in the synthesis of various bioactive compounds .
Mode of Action
The inherent rigidity of spirocyclic compounds, such as the one , can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a variety of biological effects .
Pharmacokinetics
The physicochemical properties of a compound, including its solubility and stability, can influence its pharmacokinetic profile .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities .
Propiedades
IUPAC Name |
1-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12-3-2-4-14(7-12)23-11-17(22)18-8-13(9-18)10-19-15(20)5-6-16(19)21/h2-4,7,13H,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLWQXSZGDADEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)






![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)
![2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B2489242.png)


![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2489247.png)
